Phellopterin
Overview
Description
Phellopterin is a member of psoralens and a natural product found in Melicope triphylla, Komarovia anisosperma, and other organisms . It is a naturally occurring furanocoumarin found in roots of Angelica dahurica and in Seseli elatum . Furocoumarins, like Phellopterin, are phototoxic and photocarcinogenic .
Molecular Structure Analysis
The molecular formula of Phellopterin is C17H16O5 . Its IUPAC name is 4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one . The molecular weight is 300.30 g/mol .
Physical And Chemical Properties Analysis
Phellopterin has a molecular weight of 300.30 g/mol . Its molecular formula is C17H16O5 . The IUPAC name is 4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one .
Scientific Research Applications
Diabetes Treatment
- Scientific Field : Medical Science, Endocrinology .
- Application Summary : Phellopterin has been found to reduce blood glucose levels in diabetic mice .
- Methods of Application : In a study, diabetic mice were administered phellopterin. The effect of phellopterin on changes in the PPARγ mRNA level was tested using quantitative RT-PCR .
- Results : Treatment with phellopterin significantly augmented the mRNA expression level of PPARγ compared to control. It was found that phellopterin enhances adipocytes differentiation in 3T3-L1 preadipocytes and significantly prevents HFD/STZ-induced type Ⅱ diabetes .
Alzheimer’s Disease Treatment
- Scientific Field : Neurology, Pharmacology .
- Application Summary : Phellopterin has been identified as a multifunctional agent inhibiting the pathogenesis of Alzheimer’s disease (AD) .
- Methods of Application : In a study, SH-SY5Y cells were pretreated with phellopterin at a concentration of 0.1 to 10 µM for 24 h prior to exposure to H2O2 for 2 h .
- Results : Phellopterin could attenuate neuronal cell damage induced by H2O2 and Aβ 1–42 toxicity .
Skin Disease Treatment
- Scientific Field : Dermatology .
- Application Summary : Phellopterin has been found to reduce epidermis thickness and the number of eosinophils .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The application of phellopterin significantly reduced epidermis thickness and the number of eosinophils .
Wound Healing
- Scientific Field : Dermatology .
- Application Summary : Phellopterin has been shown to have anti-inflammatory properties and plays a critical role in inflammatory diseases. It has been used in the treatment of diabetic ulcers, which are characterized by chronic nonhealing wounds with a long-lasting inflammatory state .
- Methods of Application : In a study, streptozotocin was used to induce a diabetic model in C57BL/6J mice, and ulcers were surgically introduced. After phellopterin treatment, the skin lesions of diabetic mice were observed over a period of time .
- Results : Phellopterin showed therapeutic benefits in the healing process by attenuating chronic inflammation and promoting re-epithelialization, along with SIRT1 upregulation and ICAM-1 downregulation .
Insulin Sensitivity Enhancement
- Scientific Field : Endocrinology .
- Application Summary : Phellopterin has been found to enhance insulin sensitivity through promotion of adipocyte differentiation and by increasing mRNA expression levels of PPARγ, which is a major mediator of insulin sensitivity .
- Methods of Application : In a study, the effect of phellopterin on changes in the PPARγ mRNA level was tested using quantitative RT-PCR .
- Results : Treatment with phellopterin significantly augmented the mRNA expression level of PPARγ compared to control .
Neuroprotection
- Scientific Field : Neurology .
- Application Summary : Phellopterin has been identified as a neuroprotective agent against oxidative stress .
- Methods of Application : In a study, SH-SY5Y cells were pretreated with phellopterin at a concentration of 0.1 to 10 µM for 24 h prior to exposure to H2O2 for 2 h .
- Results : Phellopterin could attenuate neuronal cell damage induced by H2O2 .
Wound Healing
- Scientific Field : Dermatology .
- Application Summary : Phellopterin has been shown to have anti-inflammatory properties and plays a critical role in inflammatory diseases. It has been used in the treatment of diabetic ulcers, which are characterized by chronic nonhealing wounds with a long-lasting inflammatory state .
- Methods of Application : In a study, streptozotocin was used to induce a diabetic model in C57BL/6J mice, and ulcers were surgically introduced. After phellopterin treatment, the skin lesions of diabetic mice were observed over a period of time .
- Results : Phellopterin showed therapeutic benefits in the healing process by attenuating chronic inflammation and promoting re-epithelialization, along with SIRT1 upregulation and ICAM-1 downregulation .
Insulin Sensitivity Enhancement
- Scientific Field : Endocrinology .
- Application Summary : Phellopterin has been found to enhance insulin sensitivity through promotion of adipocyte differentiation and by increasing mRNA expression levels of PPARγ, which is a major mediator of insulin sensitivity .
- Methods of Application : In a study, the effect of phellopterin on changes in the PPARγ mRNA level was tested using quantitative RT-PCR .
- Results : Treatment with phellopterin significantly augmented the mRNA expression level of PPARγ compared to control .
Neuroprotection
- Scientific Field : Neurology .
- Application Summary : Phellopterin has been identified as a neuroprotective agent against oxidative stress .
- Methods of Application : In a study, SH-SY5Y cells were pretreated with phellopterin at a concentration of 0.1 to 10 µM for 24 h prior to exposure to H2O2 for 2 h .
- Results : Phellopterin could attenuate neuronal cell damage induced by H2O2 .
Safety And Hazards
properties
IUPAC Name |
4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZFLQMBMYVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180086 | |
Record name | Phellopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phellopterin | |
CAS RN |
2543-94-4 | |
Record name | Phellopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2543-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phellopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002543944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phellopterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phellopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHELLOPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UP6XJ2AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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